Due to its possession of multiple positively charged amine groups, N,N-Bis(3-aminopropyl)methylamine can act as a cationic electrolyte. This means it can conduct electricity when dissolved in a suitable solvent []. This property makes it relevant for research in areas like battery development and electrochemical studies [].
The presence of reactive amine groups makes N,N-Bis(3-aminopropyl)methylamine a valuable building block for polymer synthesis. It can be used as a cross-linking agent or a chain extender in the production of various polymers []. This research area explores its potential in developing materials with specific properties, like improved strength, flexibility, or resistance to heat and chemicals [].
N,N-Bis(3-aminopropyl)methylamine can be employed as a probe for determining the molecular weight of other molecules. This technique, known as the end-group titration method, utilizes the reaction between the amine groups of N,N-Bis(3-aminopropyl)methylamine and functional groups present on the target molecule []. By measuring the amount of N,N-Bis(3-aminopropyl)methylamine consumed in the reaction, the molecular weight of the target molecule can be calculated [].
N,N-Bis(3-aminopropyl)methylamine serves as a starting material for the synthesis of various other chemicals with diverse applications:
N,N-Bis(3-aminopropyl)methylamine is an organic compound with the chemical formula C₇H₁₉N₃ and a CAS number of 105-83-9. This compound consists of a central methylamine group bonded to two 3-aminopropyl chains. It is classified as a tertiary amine and is known for its high reactivity due to the presence of amino groups, which can participate in various
N,N-Bis(3-aminopropyl)methylamine is classified as a toxic and corrosive compound. It can cause severe skin burns, eye damage, and respiratory irritation upon contact or inhalation.
These reactions highlight the compound's versatility as a building block in organic synthesis and materials science .
N,N-Bis(3-aminopropyl)methylamine exhibits significant biological activity, primarily due to its ability to interact with biological macromolecules. It has been studied for its potential as:
The synthesis of N,N-Bis(3-aminopropyl)methylamine typically involves the following methods:
These methods highlight the compound's accessibility for research and industrial applications .
N,N-Bis(3-aminopropyl)methylamine has several applications across various fields:
Studies on the interactions of N,N-Bis(3-aminopropyl)methylamine reveal its potential effects on biological systems:
Several compounds share structural similarities with N,N-Bis(3-aminopropyl)methylamine. Here are some notable examples:
Compound Name | Chemical Formula | Unique Features |
---|---|---|
Bis(3-aminopropyl)amine | C₆H₁₈N₂ | Lacks the methyl group; used in similar applications |
Tris(2-aminoethyl)amine | C₉H₂₄N₄ | Contains three aminoethyl groups; used as a chelating agent |
N-Methyl-1,3-propanediamine | C₅H₁₈N₂ | A simpler structure; less reactive than N,N-bis(3-amino) |
N,N-Bis(3-aminopropyl)methylamine is unique due to its combination of two 3-aminopropyl groups and a methyl group, providing enhanced reactivity and potential for diverse applications compared to these similar compounds .
Corrosive;Acute Toxic;Irritant